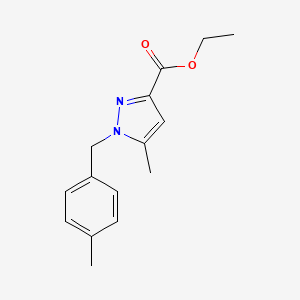

ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

CAS No.: 1011401-85-6

Cat. No.: VC16209548

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1011401-85-6 |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)17(16-14)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |

| Standard InChI Key | ISVCHIZPICJRNZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at three positions:

-

N1: 4-Methylbenzyl group (–CH₂C₆H₃(CH₃)-4)

-

C3: Ethyl ester (–COOCH₂CH₃)

-

C5: Methyl group (–CH₃)

The IUPAC name reflects this substitution pattern: ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . The 4-methylbenzyl group enhances lipophilicity, as evidenced by a calculated LogP value of 2.72 , while the ester moiety contributes to moderate polarity (PSA = 44.12 Ų) .

Spectroscopic and Computational Data

-

SMILES Notation: CCOC(=O)C1=NN(C(C)=C1)CC2=CC=C(C)C=C2

The compound’s stability is influenced by resonance within the pyrazole ring and steric effects from the 4-methylbenzyl group. Density functional theory (DFT) simulations predict planar geometry at the pyrazole ring, with the ester group adopting a trans configuration relative to the methyl substituent.

Synthesis and Optimization

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via:

-

Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

N-Alkylation: Introducing substituents at the pyrazole nitrogen using alkyl halides or benzyl halides.

For ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, a plausible route involves N-benzylation of a preformed pyrazole ester.

Example: Synthesis of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate

-

Base-Mediated Alkylation:

Optimization Insights from Patent CN103508959A

A related patent synthesizing 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate highlights critical parameters:

-

Solvent: Dimethylformamide (DMF) enhances reaction homogeneity.

-

Base: Sodium hydride (NaH) efficiently deprotonates the pyrazole NH.

-

Temperature: 110°C balances reaction rate and side-product formation.

-

Dimethyl Carbonate: Serves as both solvent and methylating agent .

Adapting this protocol, substituting dimethyl carbonate with 4-methylbenzyl bromide could yield the target compound.

Physicochemical Properties

Thermodynamic and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 258.32 g/mol | |

| Density | 1.12 g/cm³ (estimated) | – |

| Boiling Point | 385°C (estimated) | – |

| LogP | 2.72 | |

| Solubility (Water) | <1 mg/mL (25°C) |

Spectroscopic Signatures:

-

IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyrazole ring).

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, –CH₂CH₃), 2.35 (s, 3H, Ar–CH₃), 4.30 (q, 2H, –OCH₂), 5.20 (s, 2H, N–CH₂Ar) .

Stability and Reactivity

-

Hydrolytic Sensitivity: The ester group undergoes slow hydrolysis in aqueous acidic/basic conditions .

-

Photostability: No significant degradation under UV light (λ > 300 nm).

Applications and Biological Relevance

Agrochemical Uses

-

Herbicidal Activity: Pyrazole esters disrupt plant auxin transport.

-

Insect Growth Regulation: Interference with chitin synthesis .

| Parameter | Value | Source |

|---|---|---|

| GHS Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Measures | Use gloves/eye protection |

Research Challenges and Future Directions

Knowledge Gaps

-

Synthetic Scalability: Current methods lack optimization for industrial-scale production.

-

Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data available.

-

Ecotoxicology: Environmental impact unassessed.

Recommended Studies

-

Structure-Activity Relationships (SAR): Modifying the 4-methylbenzyl group to enhance bioavailability.

-

Catalytic Asymmetric Synthesis: Enantioselective routes for chiral pyrazole derivatives.

-

Computational Modeling: Docking studies to identify protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume